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molecular formula C5H12N4 B8519085 1-Methyl-2-(1-methylhydrazinyl)-4,5-dihydro-1H-imidazole

1-Methyl-2-(1-methylhydrazinyl)-4,5-dihydro-1H-imidazole

Cat. No. B8519085
M. Wt: 128.18 g/mol
InChI Key: SOMSZSXVNIXDDT-UHFFFAOYSA-N
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Patent
US07777032B2

Procedure details

N-Methyl-N-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)-hydrazine is prepared according to Step B of Example 25 using 1-methyl-2-methylsulfanyl-4,5-dihydro-1H-imidazole and methyl hydrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][N:4]=[C:3]1SC.[CH3:9][NH:10][NH2:11]>>[CH3:9][N:10]([C:3]1[N:2]([CH3:1])[CH2:6][CH2:5][N:4]=1)[NH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NCC1)SC
Step Two
Name
methyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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